N-piperidine Ibrutinib hydrochloride

概要

説明

N-ピペリジン イブルチニブ塩酸塩は、ブルトン型チロシンキナーゼ (BTK) の強力な阻害剤であるイブルチニブの誘導体です。 この化合物は、野生型と変異型の両方のBTKを標的にする有効性で知られており、さまざまなB細胞悪性腫瘍の治療における貴重なツールとなっています 。 この化合物は特に、特定のタンパク質を分解するように設計されたPROTAC(プロテオリシス標的キメラ)分子の開発における役割で注目されています .

準備方法

N-ピペリジン イブルチニブ塩酸塩の合成には、いくつかのステップが含まれます。

初期合成: 出発物質であるイブルチニブは、一連の化学反応を受け、ピペリジン部分を導入されます。これは通常、ピペリジン環がイブルチニブ骨格に結合される求核置換反応を含みます。

反応条件: 反応は、ジメチルスルホキシド (DMSO) などの溶媒と触媒を使用し、反応を促進するために、制御された条件下で行われます.

工業生産: 工業規模では、N-ピペリジン イブルチニブ塩酸塩の製造は、高収率と純度を確保するために、反応条件を最適化することを含みます。

化学反応の分析

N-ピペリジン イブルチニブ塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、酸化された誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、化合物の還元された形態をもたらします。

置換: 求核置換反応は一般的であり、ピペリジン環は、ハロアルカンなどの試薬を使用して、異なる置換基を導入することで修飾することができます.

4. 科学研究における用途

N-ピペリジン イブルチニブ塩酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

N-piperidine Ibrutinib hydrochloride has a wide range of applications in scientific research:

作用機序

N-ピペリジン イブルチニブ塩酸塩は、ブルトン型チロシンキナーゼ (BTK) を阻害することでその効果を発揮します。 BTKの活性部位にあるシステイン残基(Cys481)と共有結合を形成し、キナーゼ活性を不可逆的に阻害します 。 この阻害は、悪性B細胞の生存と増殖に不可欠なB細胞受容体シグナル伝達を阻害します 。 この化合物は、野生型と変異型の両方のBTKを標的にできるため、耐性機構を克服する上で特に有効です .

6. 類似の化合物との比較

N-ピペリジン イブルチニブ塩酸塩は、他のBTK阻害剤と比較できます。

類似化合物との比較

N-piperidine Ibrutinib hydrochloride can be compared with other BTK inhibitors:

生物活性

N-Piperidine Ibrutinib hydrochloride, a derivative of the well-known BTK (Bruton's Tyrosine Kinase) inhibitor Ibrutinib, has garnered significant attention due to its potent biological activity and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2231747-18-3

- Molecular Formula : C22H23ClN6O

- Solubility : Soluble in DMSO and saline at concentrations ≥ 2.5 mg/mL

This compound functions primarily as a reversible inhibitor of BTK. It exhibits high potency against both wild-type (WT) BTK and the C481S mutation, which is known to confer resistance to traditional Ibrutinib therapy. The IC50 values for N-Piperidine Ibrutinib are reported as follows:

| Target | IC50 (nM) |

|---|---|

| WT BTK | 51.0 |

| C481S BTK | 30.7 |

This differential potency highlights its potential use in overcoming resistance in patients with C481S mutations.

Biological Activity

The compound has been shown to be effective in various preclinical models, particularly in the context of hematological malignancies. Below are key findings from recent studies:

-

Efficacy in Cancer Models :

- This compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which aim to degrade specific proteins involved in cancer progression. Notably, PROTACs such as SJF620 have demonstrated significant efficacy with a DC50 of 7.9 nM against BTK.

- Additional PROTACs synthesized using this compound include SJF638, SJF678, and SJF608, with DC50 values of 374 nM, 162 nM, and 8.3 nM respectively .

-

Case Study Findings :

- In a study evaluating the pharmacokinetics and safety of Ibrutinib derivatives, patients exhibited improved outcomes when treated with compounds targeting resistant mutations. The study utilized Kaplan–Meier analysis to assess progression-free survival (PFS) and overall survival (OS), indicating that patients receiving targeted therapies showed enhanced clinical responses .

Comparative Analysis with Other BTK Inhibitors

To contextualize the biological activity of this compound, a comparison with other known BTK inhibitors is presented below:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| N-Piperidine Ibrutinib | 51.0 (WT), 30.7 (C481S) | Reversible BTK inhibitor |

| Traditional Ibrutinib | ~5 | Irreversible BTK inhibitor |

| Acalabrutinib | ~1 | Irreversible BTK inhibitor |

This table illustrates that while traditional Ibrutinib is more potent overall, N-Piperidine Ibrutinib offers advantages in targeting specific resistant mutations.

特性

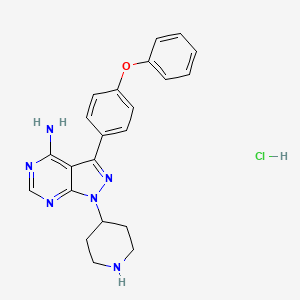

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBFZIXZKIUECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。